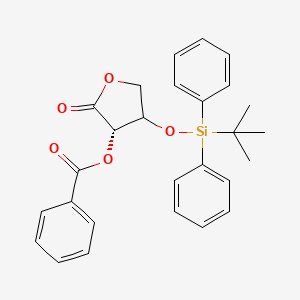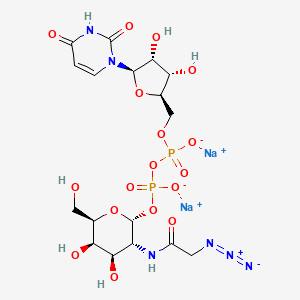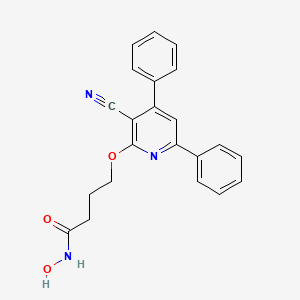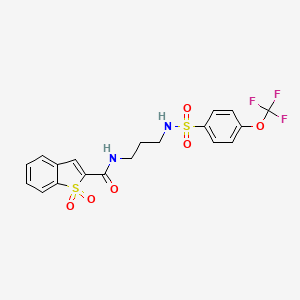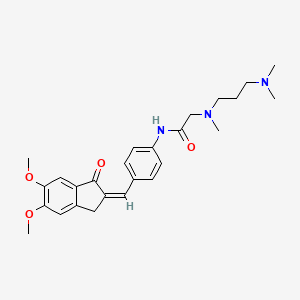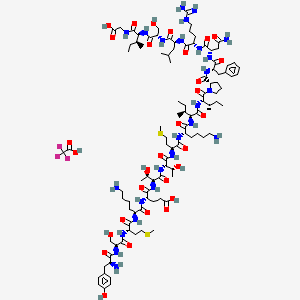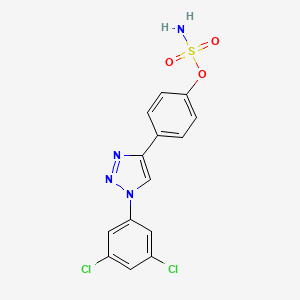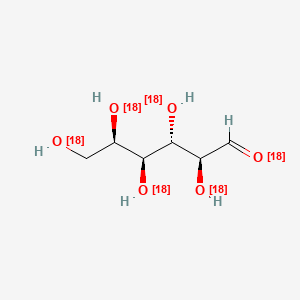
D-talose-18O6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-talose-18O6: is a rare sugar molecule that has been isotopically labeled with oxygen-18. This compound is a derivative of D-talose, a hexose sugar with the molecular formula C6H12O6. The isotopic labeling with oxygen-18 makes it particularly useful in various scientific research applications, including metabolic studies and environmental analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-talose-18O6 can be synthesized through the epimerization of D-galactose using specific catalysts. One method involves the use of molybdenum oxide (MoO3) as a solid acid catalyst, which facilitates the C1–C2 carbon shift to yield D-talose . The reaction conditions typically include a temperature of 120°C and a reaction time of 30 minutes.
Industrial Production Methods: Industrial production of this compound often involves the use of biological enzymes due to their specificity and efficiency. Enzymes such as L-rhamnose isomerase and ribose-5-phosphate isomerase are commonly used for the isomerization of D-galactose to D-talose . These methods are advantageous as they offer high yields and are environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: D-talose-18O6 undergoes various chemical reactions, including:
Oxidation: D-talose can be oxidized to form D-talonic acid.
Reduction: Reduction of D-talose can yield D-talitol.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO3) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.
Substitution: Reagents such as acetic anhydride (for acetylation) and methyl iodide (for methylation) are used under specific conditions.
Major Products:
Oxidation: D-talonic acid
Reduction: D-talitol
Substitution: Acetylated or methylated derivatives of D-talose
Scientific Research Applications
D-talose-18O6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of carbohydrate metabolism.
Medicine: Utilized in clinical diagnostics and imaging due to its isotopic labeling.
Industry: Applied in the production of rare sugars and as a food additive due to its unique properties.
Mechanism of Action
The mechanism by which D-talose-18O6 exerts its effects involves its interaction with specific enzymes and molecular targets. For example, in metabolic studies, the isotopic labeling allows researchers to track the compound through various biochemical pathways. The interaction with enzymes such as isomerases and oxidases facilitates the conversion of this compound into other metabolites, providing insights into metabolic processes .
Comparison with Similar Compounds
D-galactose: A precursor in the synthesis of D-talose.
D-allose: Another rare sugar with similar properties and applications.
D-tagatose: Used in food and pharmaceutical industries for its low-calorie properties.
Uniqueness: D-talose-18O6 is unique due to its isotopic labeling with oxygen-18, which enhances its utility in research applications. This labeling allows for precise tracking and analysis in metabolic and environmental studies, setting it apart from other similar compounds.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
192.15 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i7+2,8+2,9+2,10+2,11+2,12+2 |
InChI Key |
GZCGUPFRVQAUEE-XTNLUFLUSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH] |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


